molecular formula C30H35NO6 B1681030 (S)-Snap 5114 CAS No. 157604-55-2

(S)-Snap 5114

Cat. No. B1681030
CAS RN: 157604-55-2
M. Wt: 505.6 g/mol
InChI Key: VDLDUZLDZBVOAS-QFIPXVFZSA-N
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In Vivo

In vivo experiments involving (S)-Snap 5114 have been conducted in various areas of scientific research, such as pharmacology, toxicology, and biochemistry. For example, the compound has been used to study the effects of certain drugs on the body, as well as the effects of certain chemicals on the environment. In addition, it has been used to study the effects of certain hormones on the reproductive system, as well as the effects of certain drugs on the cardiovascular system.

In Vitro

In vitro experiments involving (S)-Snap 5114 have been conducted in various areas of scientific research, such as biochemistry, molecular biology, and pharmacology. For example, the compound has been used to study the effects of certain drugs on cell cultures, as well as the effects of certain chemicals on enzymes. In addition, it has been used to study the effects of certain hormones on gene expression, as well as the effects of certain drugs on the immune system.

Mechanism of Action

SNAP-5114 exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons and glial cells. This inhibition increases the extracellular concentration of GABA, thereby enhancing its inhibitory effects on neuronal activity. The compound shows selectivity for GAT-3 and GAT-2 transporters, with IC50 values of 5 micromolar and 21 micromolar, respectively .

Biological Activity

(S)-Snap 5114 has been shown to have a variety of biological activities, including anti-inflammatory, anti-depressant, and analgesic effects. In addition, it has been shown to have anti-cancer, anti-viral, and anti-microbial effects. The compound has also been shown to have a variety of other effects, such as increasing the production of certain hormones, and increasing the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the production of certain hormones, such as serotonin, and to increase the activity of certain enzymes, such as cytochrome P450. In addition, it has been shown to decrease the production of certain hormones, such as cortisol, and to decrease the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using (S)-Snap 5114 in lab experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. In addition, it has a variety of biological activities, and it has a variety of pharmacodynamic effects. However, one of the limitations of using this compound in lab experiments is that it is not always easy to control the amount of the compound that is used in the experiment, and it is not always easy to predict the exact effects of the compound on the organism or cell culture being studied.

Future Directions

There are a variety of potential future directions for (S)-Snap 5114 research. For example, it could be used to study the effects of certain drugs on the body, or to study the effects of certain chemicals on the environment. In addition, it could be used to study the effects of certain hormones on the reproductive system, or to study the effects of certain drugs on the cardiovascular system. It could also be used to study the effects of certain drugs on cell cultures, or to study the effects of certain chemicals on enzymes. Finally, it could be used to study the effects of certain hormones on gene expression, or to study the effects of certain drugs on the immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNAP-5114 involves the reaction of tris(4-methoxyphenyl)methanol with ethyl 3-piperidinecarboxylate under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran. The product is then purified using chromatographic techniques to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for SNAP-5114 are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. The key steps involve the preparation of intermediates and their subsequent coupling under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

SNAP-5114 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SNAP-5114, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SNAP-5114 is unique due to its high selectivity for GAT-3 and GAT-2 transporters, making it a valuable tool for studying these specific transporters’ roles in the central nervous system. Its ability to increase thalamic GABA levels and exhibit anticonvulsant properties further distinguishes it from other GABA reuptake inhibitors .

properties

IUPAC Name

(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLDUZLDZBVOAS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440224
Record name SNAP-5114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157604-55-2
Record name SNAP-5114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-SNAP-5114
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: (S)-SNAP-5114 stands out due to its preferential binding to the GAT3 subtype. While it demonstrates inhibitory action on other GAT subtypes like GAT2, its potency is significantly higher for GAT3. [] This selectivity makes it a valuable tool for investigating the specific roles of GAT3 in GABAergic neurotransmission. [, , ]

ANone: (S)-SNAP-5114 binds to GATs, particularly GAT3, and impedes their ability to remove GABA from the synaptic cleft. [] This inhibition leads to an increased concentration of GABA in the extracellular space. [] In the nucleus tractus solitarii (nTS), this blockade of GAT3 by (S)-SNAP-5114 resulted in hyperpolarization of nTS neurons and decreased the frequency of spontaneous inhibitory postsynaptic currents. [] This suggests that GAT3 plays a critical role in regulating GABAergic tone, influencing neuronal activity and, consequently, physiological functions like cardiorespiratory control. []

ANone: Despite its usefulness, (S)-SNAP-5114 has limitations. One major concern is its stability. The compound is known to be chemically labile, which can complicate its use and storage. [] Furthermore, while it displays selectivity for GAT3, it's not absolute. This lack of complete selectivity means researchers need to consider the potential off-target effects on other GAT subtypes when interpreting experimental results. []

ANone: Future research could focus on developing more stable analogs of (S)-SNAP-5114 with enhanced selectivity for GAT3. Identifying the precise binding site of (S)-SNAP-5114 on GAT3 through computational modeling could significantly aid in the rational design of next-generation inhibitors with improved pharmacological properties. [] This deeper understanding of (S)-SNAP-5114's interactions with GAT3 could pave the way for developing novel therapeutics targeting GAT3-mediated physiological processes.

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